molecular formula C18H16Cl2N2S2 B2530065 5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-4-[(phenylsulfanyl)methyl]-1H-pyrazole CAS No. 318234-40-1

5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-4-[(phenylsulfanyl)methyl]-1H-pyrazole

Cat. No.: B2530065
CAS No.: 318234-40-1
M. Wt: 395.36
InChI Key: RVTTZRUDVCZFQQ-UHFFFAOYSA-N
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Description

5-Chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-4-[(phenylsulfanyl)methyl]-1H-pyrazole is a pyrazole-based compound featuring dual sulfanylmethyl substituents. The pyrazole core is substituted at positions 3 and 4 with (4-chlorophenyl)sulfanylmethyl and phenylsulfanylmethyl groups, respectively, while position 1 is methylated. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-(phenylsulfanylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2S2/c1-22-18(20)16(11-23-14-5-3-2-4-6-14)17(21-22)12-24-15-9-7-13(19)8-10-15/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTTZRUDVCZFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CSC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-4-[(phenylsulfanyl)methyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorophenyl sulfide. This intermediate is then reacted with 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-4-[(phenylsulfanyl)methyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A study demonstrated that derivatives with similar structural motifs effectively inhibited cancer cell proliferation through apoptosis induction. The compound's ability to interact with specific molecular targets involved in cancer pathways suggests its potential as a lead compound for developing new anticancer therapies .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been documented extensively. A notable study highlighted that compounds with similar functionalities reduced inflammatory markers in vitro and in vivo models. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response .

Antimicrobial Activity

Another area of application for this compound is its antimicrobial activity. Research has shown that pyrazole derivatives possess broad-spectrum antibacterial properties against Gram-positive and Gram-negative bacteria. The compound's structural features, particularly the presence of sulfur and chlorine substituents, enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death .

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt key biological processes in pests. Studies indicate that similar pyrazole derivatives act as effective insecticides by inhibiting essential enzymes involved in insect metabolism, leading to mortality in target species .

Synthesis of Functional Materials

In material science, the compound can serve as a precursor for synthesizing novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can tailor the physical properties of resultant materials for applications in electronics or photonics .

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer15
Compound BAnti-inflammatory20
Compound CAntimicrobial10

Table 2: Synthesis Routes for Pyrazole Derivatives

Synthesis MethodYield (%)Reaction ConditionsReference
Method A85Reflux in ethanol
Method B75Microwave-assisted synthesis
Method C90Room temperature reaction

Case Study 1: Anticancer Screening

A comprehensive study evaluated the anticancer potential of various pyrazole derivatives, including the target compound. The results indicated a significant reduction in tumor growth in xenograft models, highlighting the compound's potential as a therapeutic agent against specific cancer types .

Case Study 2: Pesticide Efficacy

Field trials conducted with a formulation containing the target compound demonstrated effective pest control in agricultural settings, with a notable reduction in pest populations compared to untreated controls. This study underscores the compound's viability as an agrochemical product .

Mechanism of Action

The mechanism of action of 5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-4-[(phenylsulfanyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chloro vs. Bromo Isostructural Derivatives

Compounds 4 and 5 () are isostructural pyrazole-thiazole hybrids with chloro (Cl) and bromo (Br) substituents, respectively. Both exhibit similar molecular conformations but differ in crystal packing due to halogen size and polarizability. The Cl-substituted derivative (Compound 4) shows tighter intermolecular contacts compared to the Br analogue, likely due to the smaller atomic radius of chlorine, which allows more efficient packing .

Property Compound 4 (Cl) Compound 5 (Br) Target Compound
Halogen substituent 4-Chlorophenyl 4-Bromophenyl 4-Chlorophenyl
Molecular formula C₂₆H₁₈ClF₂N₅S C₂₆H₁₈BrF₂N₅S C₁₈H₁₆Cl₂N₂S₂
Crystal system Triclinic, P 1 Triclinic, P 1 Not reported
Packing efficiency Higher (Cl smaller) Lower (Br larger) Likely similar to Cl

Dichlorophenyl Variants

The compound 5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole (CAS 318248-73-6, ) and its 2,4-dichlorophenyl analogue (CAS 318248-41-8, ) differ in chlorine substitution patterns. This positional variation may influence binding affinity in therapeutic applications .

Sulfanyl vs. Sulfonamide Functional Groups

The compound 4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide () replaces the sulfanylmethyl group with a sulfonamide moiety. In contrast, the target compound’s sulfanylmethyl groups may favor hydrophobic interactions in biological systems .

Pyrazole Derivatives with Additional Heterocycles

Compounds such as 3-(4-chlorophenyl)-5-(2-furyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole () incorporate a dihydropyrazole (pyrazoline) ring and a furyl substituent. The non-aromatic pyrazoline ring reduces planarity, altering electronic properties and reactivity compared to the fully aromatic pyrazole core of the target compound. Such structural differences could impact applications in catalysis or drug design .

Key Research Findings and Implications

  • Antimicrobial Activity : The thiazole-pyrazole hybrid 4 () demonstrates antimicrobial activity, suggesting that the target compound’s dual sulfanylmethyl groups may similarly interact with microbial targets through hydrophobic and halogen-bonding interactions .
  • Crystallographic Insights : Isostructural chloro/bromo derivatives () highlight the role of halogen substituents in tuning crystal packing, a critical factor in material stability and drug formulation .
  • Synthetic Flexibility : The use of dimethylformamide (DMF) as a solvent for recrystallization () underscores its utility in obtaining high-quality crystals for structural characterization, a method applicable to the target compound .

Data Tables

Table 1. Structural and Functional Comparison of Selected Pyrazole Derivatives

Compound Substituents Functional Groups Biological Activity Reference
Target compound 4-ClPh-SCH₂, Ph-SCH₂ Sulfanylmethyl, Cl Not reported
4-(3-chlorophenyl)-N-(4-methylphenyl) 3-ClPh, sulfonamide Sulfonamide, Cl Not reported
5-[(3-ClPh)sulfanyl]-1-Me-3-Ph-pyrazole 3-ClPh-S, CN Carbonitrile, Cl Medicinal (implied)
4-(4-ClPh)-2-thiazole derivative Thiazole, triazole, Cl Heterocyclic, Cl Antimicrobial

Table 2. Halogen-Substituted Derivatives Comparison

Property Target Compound Compound 4 (Cl) 2,4-Dichloro analogue
Molecular formula C₁₈H₁₆Cl₂N₂S₂ C₂₆H₁₈ClF₂N₅S C₁₇H₁₃Cl₃N₂S
Halogen positions 4-Cl on phenyl 4-Cl on phenyl 2,4-Cl on phenyl
Key interactions S···Cl, π-stacking S···F, Cl···π Cl···Cl, S···π

Biological Activity

5-Chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-4-[(phenylsulfanyl)methyl]-1H-pyrazole (CAS No. 318234-29-6) is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, insecticidal, and enzyme inhibitory activities.

  • Molecular Formula : C18H15Cl3N2S2
  • Molecular Weight : 429.81 g/mol
  • Structural Features : The compound features a pyrazole ring substituted with chlorophenyl and phenyl sulfide groups, which are critical for its biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study reported that synthesized derivatives showed promising activity against various bacterial strains, with some compounds demonstrating IC50 values as low as 2.14 µM compared to standard drugs .

CompoundBacterial StrainIC50 (µM)
5-Chloro-Pyrazole DerivativeE. coli2.14
5-Chloro-Pyrazole DerivativeS. aureus0.63

Antifungal Activity

The compound has also shown antifungal properties in preliminary bioassays. For instance, it was tested against Pyricularia oryae, achieving an inhibition rate of 77.8% at a concentration of 50 mg/L . Other derivatives from the same family exhibited varying degrees of inhibition against multiple fungal pathogens.

CompoundFungal PathogenInhibition Rate (%)
5-Chloro-Pyrazole DerivativePyricularia oryae77.8
Other DerivativesAlternaria solani50.5

Insecticidal Activity

In studies focusing on pest control, the compound demonstrated notable insecticidal activity against several agricultural pests. A derivative exhibited a lethal concentration (LC50) of 14.01 mg/L against Mythimna separate, indicating its potential as a pesticide .

Insect SpeciesLC50 (mg/L)
Mythimna separate14.01

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are important targets in treating neurological disorders and managing urea cycle disorders respectively. The reported IC50 values for these activities suggest that it may serve as a lead compound for further development .

Case Studies

  • Antibacterial and Enzyme Inhibition Study : A comprehensive study synthesized several pyrazole derivatives and tested their antibacterial and enzyme inhibitory activities. The results demonstrated that compounds with similar structural motifs to this compound had significant antibacterial effects with IC50 values significantly lower than those of conventional antibiotics .
  • Fungicidal Activity Assessment : Another study highlighted the fungicidal efficacy of pyrazole derivatives against Pyricularia oryae. The results indicated that modifications in the side chains could enhance antifungal potency, suggesting pathways for optimizing this compound for agricultural applications .

Q & A

Q. What are the key synthetic routes for synthesizing 5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-4-[(phenylsulfanyl)methyl]-1H-pyrazole, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via multi-step reactions, including:

Nucleophilic substitution to introduce sulfanyl groups.

Cyclization of intermediates to form the pyrazole core.

Functionalization using chlorophenyl and phenylsulfanyl substituents.

Optimization parameters include:

  • Temperature control (e.g., 80–120°C for cyclization).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Catalyst use (e.g., POCl₃ for phosphorylation steps).

Yields improve with precise stoichiometric ratios and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns substituent positions on the pyrazole ring (e.g., methyl groups at N1 and C3) .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 550–650 cm⁻¹, S-C aromatic bonds at 690–750 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks at ~400–450 m/z) and fragmentation patterns .

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) provide:

  • Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., sulfanyl groups as electron-rich regions) .
  • Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity in cross-coupling reactions or enzyme interactions.
  • Charge distribution : Explains regioselectivity in substitution reactions (e.g., preference for para positions on chlorophenyl groups).

Case Study : A DFT study on a related pyrazole derivative revealed a 0.15 eV LUMO energy gap, correlating with observed catalytic activity .

Q. How can researchers resolve contradictions in biological activity data across different pharmacological assays?

Methodological Answer: Contradictions arise from assay-specific variables. Mitigation strategies include:

  • Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to control compounds.
  • Target validation : Confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Cellular context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to account for pathway variability.

Example : A study found anti-inflammatory activity in murine macrophages but not in human monocytes; this was resolved by identifying species-specific COX-2 isoform expression .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

Methodological Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve solubility while retaining activity .
  • Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., sulfanyl groups prone to oxidation).
  • ADME modeling : Predict bioavailability using software like SwissADME or ADMETLab .

Q. How do crystallographic studies inform the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • X-ray diffraction : Resolves 3D conformation (e.g., dihedral angles between pyrazole and chlorophenyl groups) .
  • Intermolecular interactions : Hydrogen bonds or π-π stacking with target proteins guide functional group placement.

Case Study : A crystal structure revealed a 120° angle between the pyrazole and sulfanyl group, prompting synthesis of rigid analogs with 10x higher binding affinity .

Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under varying pH conditions?

Methodological Answer:

  • pH-rate profiling : Conduct stability assays at pH 1–12 (simulating GI tract to plasma).
  • Degradation product analysis : Use LC-MS to identify hydrolysis byproducts (e.g., cleavage of sulfanyl groups at pH > 10) .

Resolution : One study reported instability at pH 10 due to S-C bond hydrolysis, while another observed stability via micellar encapsulation .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Enzyme kinetics : Measure Km/Vmax shifts to distinguish competitive vs. non-competitive inhibition.
  • Mutagenesis studies : Modify active-site residues (e.g., Ser530 in COX-2) to confirm binding.
  • Fluorescence quenching : Monitor tryptophan residues in enzymes upon ligand binding .

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